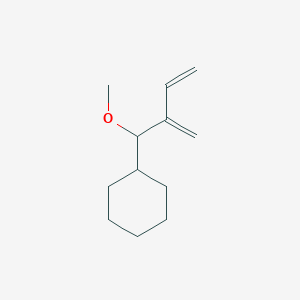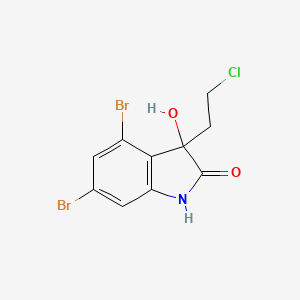![molecular formula C26H39F3N4O2 B12563961 N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid CAS No. 203578-54-5](/img/structure/B12563961.png)
N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid is a synthetic polyamine analogue Polyamines are organic compounds having two or more primary amino groups They are involved in cellular functions such as DNA stabilization, gene expression, and ion channel regulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with polyamine metabolism.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine involves its interaction with polyamine metabolic pathways. It can inhibit enzymes such as polyamine oxidase and spermine oxidase, leading to the accumulation of polyamines within cells. This disruption of polyamine homeostasis can result in cell growth inhibition and apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(3-ethylaminopropyl)butane-1,4-diamine
- N-(3-benzylaminopropyl)-N’-(3-ethylaminopropyl)butane-1,4-diamine
- N,N’-bis(3-benzylaminopropyl)butane-1,4-diamine
Uniqueness
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows it to interact with polyamine metabolic pathways in a distinct manner. Its benzyl groups provide additional hydrophobic interactions, enhancing its binding affinity to target enzymes. This makes it a valuable compound for studying polyamine metabolism and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
203578-54-5 |
|---|---|
Molekularformel |
C26H39F3N4O2 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H38N4.C2HF3O2/c1-3-11-23(12-4-1)21-27-19-9-17-25-15-7-8-16-26-18-10-20-28-22-24-13-5-2-6-14-24;3-2(4,5)1(6)7/h1-6,11-14,25-28H,7-10,15-22H2;(H,6,7) |
InChI-Schlüssel |
AJXUHBKICMWXIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCNCCCCNCCCNCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)

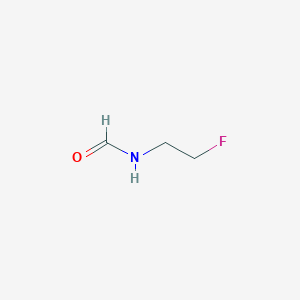
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
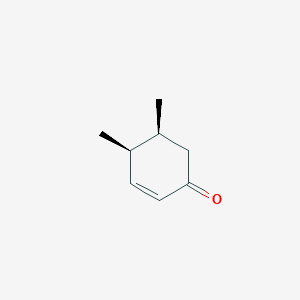
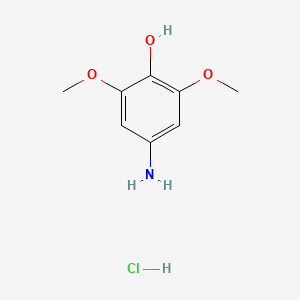
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
